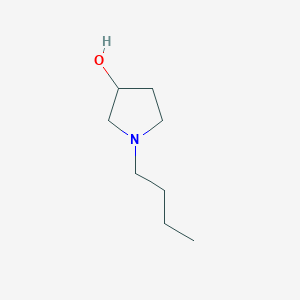
1,18-Octadecanediaminium, N,N,N,N',N',N'-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is a chemical compound with the molecular formula C24H54N2. It is a type of quaternary ammonium compound, which is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- typically involves the reaction of octadecane-1,18-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the amine groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups back to tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various catalytic processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- involves its interaction with cell membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,10-Decanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,12-Dodecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,14-Tetradecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
Uniqueness
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is unique due to its longer carbon chain length compared to similar compounds. This longer chain length enhances its surfactant properties, making it more effective in applications requiring strong interaction with lipid bilayers and hydrophobic surfaces .
Propiedades
Número CAS |
52767-78-9 |
|---|---|
Fórmula molecular |
C24H54N2+2 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
trimethyl-[18-(trimethylazaniumyl)octadecyl]azanium |
InChI |
InChI=1S/C24H54N2/c1-25(2,3)23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26(4,5)6/h7-24H2,1-6H3/q+2 |
Clave InChI |
FDJWCFJHUHMBEL-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCCCCCCCCCCCCCCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



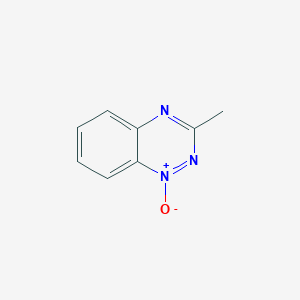

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
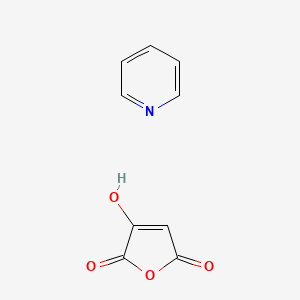
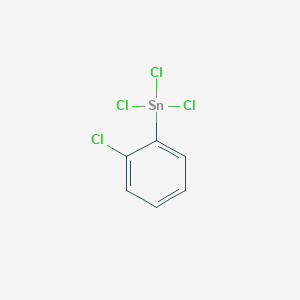
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
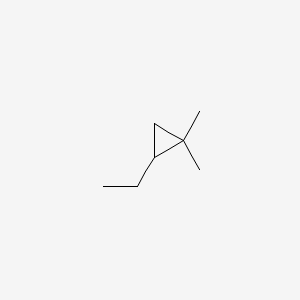
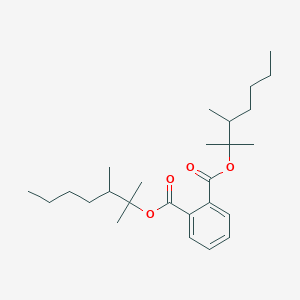

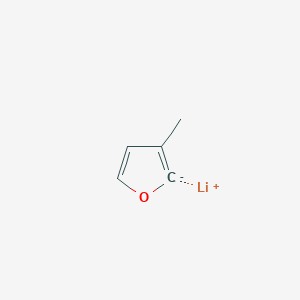
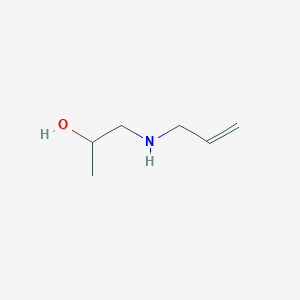
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
